molecular formula C5H6F2N2S B13329709 [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol

Katalognummer: B13329709
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: CKGPTCZWXVHIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a methanethiol group. The presence of the difluoromethyl group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize transition-metal catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable moiety in medicinal chemistry .

Industry

Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and durability of products in these fields.

Wirkmechanismus

The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol lies in its combination of the difluoromethyl group with the methanethiol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C5H6F2N2S

Molekulargewicht

164.18 g/mol

IUPAC-Name

[1-(difluoromethyl)imidazol-2-yl]methanethiol

InChI

InChI=1S/C5H6F2N2S/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2

InChI-Schlüssel

CKGPTCZWXVHIJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=N1)CS)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.